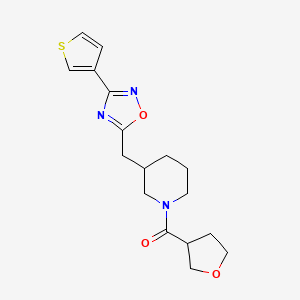
N-(2,4-dimethoxyphenyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2,4-dimethoxyphenyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine" is a pyrimidin-4-amine derivative, which is a class of compounds known for their potential biological activities. Pyrimidin-4-amines have been studied for various applications, including as pesticides and kinase inhibitors. The presence of a 1,2,4-oxadiazole moiety is significant as it is often associated with a range of biological activities and can contribute to the compound's efficacy as a pesticide or inhibitor .
Synthesis Analysis
The synthesis of pyrimidin-4-amine derivatives typically involves multi-step reactions that may include cyclization, amidation, and the use of various reagents and catalysts. For instance, the synthesis of related compounds has been achieved through reactions involving hydroxylamine hydrochloride, which leads to the formation of 1,2,4-oxadiazole rings . Another example is the cyclization of a thiosemicarbazide in the presence of nickel nitrate to form a triazolopyrimidin-amine . These methods highlight the complexity and versatility of synthetic routes available for creating pyrimidin-4-amine derivatives.
Molecular Structure Analysis
The molecular structure of pyrimidin-4-amine derivatives is often confirmed using techniques such as NMR, HRMS, and X-ray crystallography. The crystal structure can reveal important aspects such as the planarity of the molecule, the presence of hydrogen bonding, and π-stacking interactions, which can influence the biological activity . For example, the crystal structure of a similar compound, N-(3,4-dimethoxyphenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine, provided insights into its mechanism of action as a kinase inhibitor .
Chemical Reactions Analysis
Pyrimidin-4-amine derivatives can undergo various chemical reactions, including cyclization and ring closure, which are crucial for their biological activity. The reactions can be influenced by different substituents on the pyrimidine ring and the surrounding moieties . The reactivity of these compounds can also be evaluated through molecular docking studies, which can predict how they interact with biological targets such as enzymes .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidin-4-amine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. These properties are essential for the compound's bioavailability and efficacy. For instance, the presence of dimethoxy groups could affect the compound's lipophilicity, which in turn influences its ability to penetrate biological membranes . Additionally, the presence of intermolecular hydrogen bonds can enhance the stability of the compound in the solid state .
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3S/c1-24-11-5-6-13(14(8-11)25-2)21-16-12(9-19-10-20-16)18-22-17(23-26-18)15-4-3-7-27-15/h3-10H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVGOMMVBJEGSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC=NC=C2C3=NC(=NO3)C4=CC=CS4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenethyl)urea](/img/structure/B3001635.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-ethylphenyl)prop-2-enoate](/img/structure/B3001636.png)

![2-[(1-methyl-2-propenyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B3001641.png)


![2-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B3001648.png)

![Tert-butyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B3001651.png)